molecular formula C18H12ClN3OS B11340396 5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11340396
M. Wt: 353.8 g/mol
InChI Key: FDSYWSOPDKHVLQ-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyridinylmethyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Pyridinylmethyl Group: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions may target the pyrimidine ring or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-CHLOROPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its effects on various biological systems to identify potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties can be harnessed for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-BROMOPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE: Similar structure with a bromine atom instead of chlorine.

    5-(4-METHOXYPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE: Contains a methoxy group instead of chlorine.

    5-(4-NITROPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE: Features a nitro group instead of chlorine.

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H12ClN3OS/c19-14-5-3-13(4-6-14)15-10-24-17-16(15)18(23)22(11-21-17)9-12-2-1-7-20-8-12/h1-8,10-11H,9H2

InChI Key

FDSYWSOPDKHVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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